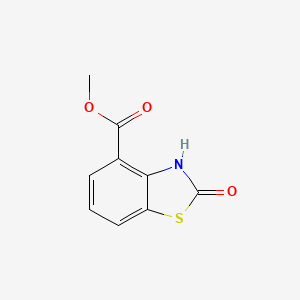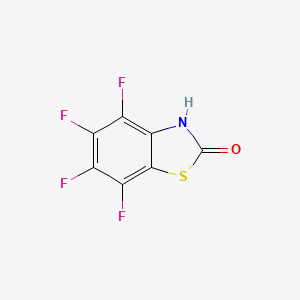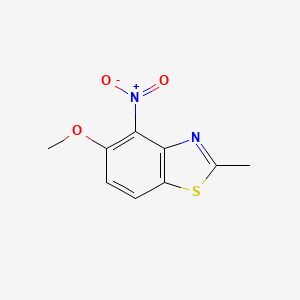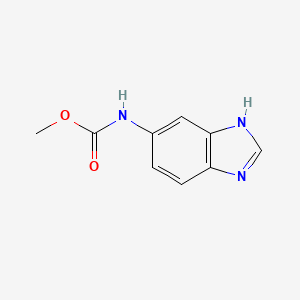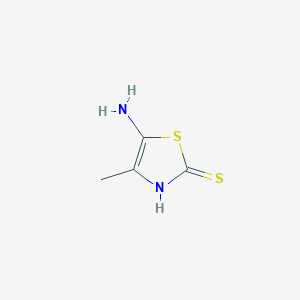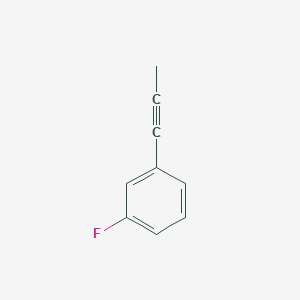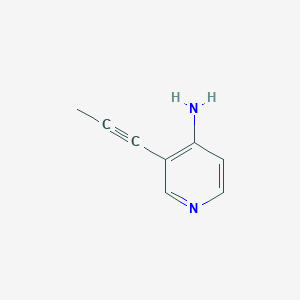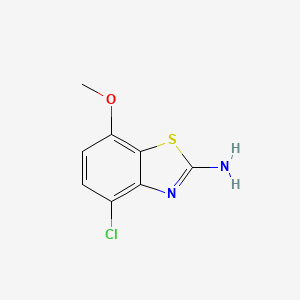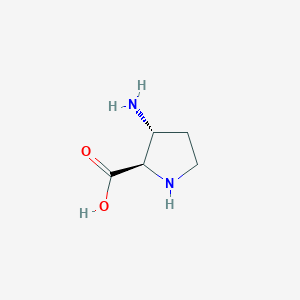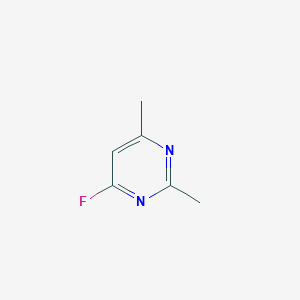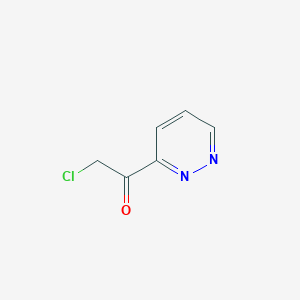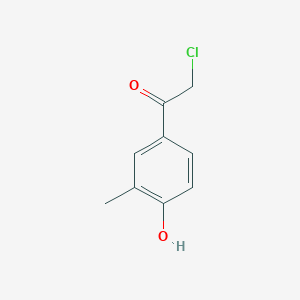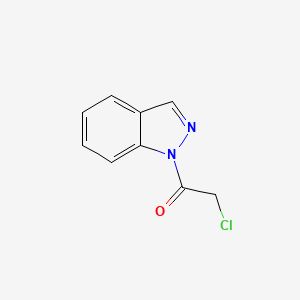
2-Chloro-1-(1H-indazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1H-indazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The chloroacetyl group attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-1-(1H-indazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of indazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1H-indazol-1-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
1-(Acetyl)-1H-indazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(Bromoacetyl)-1H-indazole: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 2-Chloro-1-(1H-indazol-1-yl)ethanone is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activities that are distinct from its analogs .
Eigenschaften
CAS-Nummer |
244017-81-0 |
|---|---|
Molekularformel |
C9H7ClN2O |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
2-chloro-1-indazol-1-ylethanone |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11-12/h1-4,6H,5H2 |
InChI-Schlüssel |
VRGWPFNPVNVQCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)CCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B1500360.png)
